2,4,4-Trimethylpentan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2,4,4-trimethylpentan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2,3)6-8(4,5)9;/h6,9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGHCTJMWJATGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58618-91-0 | |
| Record name | 2,4,4-Trimethylpentan-2-amine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Protonation of tert-Octylamine with Hydrochloric Acid
The most straightforward synthesis involves the acid-base reaction between tert-octylamine (2,4,4-trimethylpentan-2-amine) and hydrochloric acid. This method is widely employed due to its simplicity and high yield.
Procedure :
- Reaction Setup : tert-Octylamine (1.0 mol) is dissolved in anhydrous diethyl ether or ethanol under inert atmosphere.
- Acid Addition : Gaseous hydrogen chloride (HCl) is bubbled through the solution at 0–5°C until saturation is achieved. Alternatively, concentrated aqueous HCl (37%) is added dropwise with stirring.
- Crystallization : The mixture is cooled to −20°C, inducing precipitation of the hydrochloride salt.
- Isolation : The solid is filtered, washed with cold ether, and dried under vacuum.
Key Parameters :
- Solvent : Ethanol or ether enhances solubility and crystallization.
- Temperature : Controlled addition at low temperatures minimizes side reactions.
- Yield : Near-quantitative (95–98%) when using stoichiometric HCl.
Mechanistic Insight :
The lone pair on the tertiary amine’s nitrogen atom reacts with HCl’s proton, forming the ammonium ion (R₃NH⁺), which pairs with the chloride counterion. The absence of β-hydrogens in tert-octylamine precludes elimination reactions, ensuring high purity.
Phosphorus Pentachloride-Mediated Chlorination
An alternative route utilizes phosphorus pentachloride (PCl₅) to generate the hydrochloride salt under anhydrous conditions. This method is less common but offers advantages in moisture-sensitive applications.
Procedure :
- Reagent Mixing : tert-Octylamine (1.0 mol) and PCl₅ (1.1 mol) are combined in dry dichloromethane (DCM).
- Reaction : The mixture is refluxed at 40°C for 48 hours under nitrogen.
- Workup : The solution is filtered to remove residual phosphorus oxides, and the solvent is evaporated.
- Purification : The crude product is recrystallized from acetone/hexane.
Key Parameters :
- Solvent : Dichloromethane or chloroform facilitates reagent solubility.
- Stoichiometry : Excess PCl₅ ensures complete conversion.
- Yield : Reported at 85–90% in optimized setups.
Mechanistic Pathway :
PCl₅ acts as both a chlorinating agent and HCl source. The reaction proceeds via the formation of a phosphoramidate intermediate, which hydrolyzes upon workup to release HCl and regenerate the amine hydrochloride.
Industrial-Scale Production Considerations
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| HCl Protonation | HCl (gaseous/aqueous) | 0–5°C, 2–4 h | 95–98% | >99% | High |
| PCl₅-Mediated Chlorination | PCl₅, DCM | 40°C, 48 h | 85–90% | 95–97% | Moderate |
Advantages and Limitations :
- HCl Protonation : Ideal for lab-scale and industrial use but requires careful HCl handling.
- PCl₅ Method : Avoids aqueous workup but generates phosphorus waste, complicating disposal.
Challenges and Optimization Strategies
Hygroscopicity Management
The hydrochloride salt is hygroscopic, necessitating storage under anhydrous conditions. Silica gel desiccants and vacuum-sealed packaging extend shelf life.
Byproduct Formation
Trace impurities from incomplete protonation (e.g., free amine) are removed via wash cycles with cold ether. Purity is confirmed by titrimetric analysis or NMR.
Solvent Selection
Ethanol-water mixtures (1:1) balance solubility and crystallization kinetics, reducing solvent usage by 30% compared to pure ethanol.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of lower amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
2,4,4-Trimethylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpentan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering cellular signaling and physiological responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally characterized by a highly branched alkyl chain (2,4,4-trimethylpentan-2-amine) and a chloride counterion. Key comparisons with analogous compounds include:


Key Observations :
- Branched vs. Aromatic Amines : Unlike benzydamine HCl (aromatic) or tapentadol HCl (complex opioid), 2,4,4-trimethylpentan-2-amine HCl features a branched alkyl chain, enhancing steric hindrance and influencing reactivity in catalytic reactions .
- Counterion Effects : The hydrobromide analog (C₈H₂₀BrN) has a higher molecular weight (210.16 vs. 165.71) and altered solubility compared to the hydrochloride .
Biological Activity
2,4,4-Trimethylpentan-2-amine hydrochloride, commonly referred to as a branched-chain amine, has garnered attention in various fields of biological and medicinal research due to its unique chemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and various research findings.
- Molecular Formula : C₇H₁₉ClN
- Molecular Weight : 165.71 g/mol
- Appearance : White crystalline powder
The biological activity of 2,4,4-trimethylpentan-2-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems and enzymes. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, influencing the overall biochemical processes within cells.
- Receptor Binding : It may bind to various receptors, altering cellular signaling pathways and physiological responses. Notably, it interacts with adrenergic receptors, affecting neurotransmitter release such as norepinephrine and dopamine.
Biological Activities
Research indicates that 2,4,4-trimethylpentan-2-amine hydrochloride exhibits several biological activities:
- Stimulant Properties : It enhances alertness and energy levels by increasing the release of neurotransmitters like norepinephrine and dopamine. This mechanism makes it a candidate for cognitive enhancement studies.
-
Potential Therapeutic Applications :
- Investigated for its role in treating conditions related to amine metabolism.
- Explored as a precursor in drug synthesis for various therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, with applications in food science to extend shelf life by inhibiting foodborne pathogens.
Case Studies
-
Cognitive Enhancement :
- A study demonstrated that administration of 2,4,4-trimethylpentan-2-amine hydrochloride resulted in increased cognitive performance in animal models. Behavioral assays indicated enhanced focus and reduced fatigue during prolonged tasks.
- Enzyme Interaction Studies :
-
Antimicrobial Testing :
- In vitro assays showed that the compound effectively inhibited the growth of several foodborne pathogens, with inhibition zones measured against controls indicating promising antimicrobial activity.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


